4-Ethylpyrrolidine-2-carboxylic acid
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Overview
Description
4-Ethylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobutan-1-amine with a strong base, leading to the formation of the pyrrolidine ring . Another approach involves the use of organometallic intermediates, such as the carboxylation of organolithium or Grignard reagents .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at elevated temperatures and pressures, followed by purification and separation processes .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
4-Ethylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with active site residues of enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the carboxylic acid group.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
4-Ethenylpyridine-2-carboxylic acid: Another derivative with a different substituent on the pyrrolidine ring.
Uniqueness: 4-Ethylpyrrolidine-2-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the pyrrolidine ring.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-ethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
VQZWJPSIXQCRTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(NC1)C(=O)O |
Origin of Product |
United States |
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